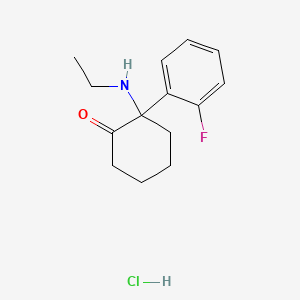

2-fluoro-2-oxo PCE (hydrochloride)

Description

Classification within the Arylcyclohexylamine Chemical Class

Arylcyclohexylamines are a class of chemical compounds characterized by a cyclohexylamine (B46788) unit with an attached aryl moiety. wikipedia.org The aryl group is positioned geminal to the amine. psychonautwiki.org The core structure consists of three rings: an aryl ring, a cyclohexyl ring, and an amine ring. nih.gov The versatility of this structure allows for a wide range of chemical modifications, leading to diverse pharmacological activities. wikipedia.orgwikiwand.com

The arylcyclohexylamine class includes a variety of pharmaceutical, experimental, and designer drugs. wikiwand.com Depending on the specific substitutions made to the rings, these compounds can exhibit properties ranging from NMDA receptor antagonism to dopamine (B1211576) reuptake inhibition. wikipedia.org This "fine-tuning" of the molecular structure allows for the development of agents with distinct pharmacological profiles. wikiwand.com

2-fluoro-2-oxo PCE (hydrochloride) fits within this class, with the chemical name 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride. Its structure is analogous to other arylcyclohexylamines like ketamine and its derivatives. cfsre.org

Table 1: Chemical and Structural Information for 2-fluoro-2-oxo PCE (hydrochloride)

| Property | Value |

|---|---|

| Formal Name | 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride |

| Chemical Formula | C₁₄H₁₈FNO • HCl |

| Molecular Weight | 271.8 |

| InChI Key | CAQVRTRJSIFTRP-UHFFFAOYSA-N |

| SMILES | O=C1CCCCC1(NCC)C2=CC=CC=C2F.Cl |

Contextualization as a Novel Chemical Compound in Research

2-fluoro-2-oxo PCE is considered a novel psychoactive substance (NPS) and has emerged as a compound of interest in forensic and research settings. hi-ground.org It has been identified in samples seized by law enforcement, indicating its presence in illicit drug markets. The compound is available as an analytical reference standard, intended for research and forensic applications.

Its emergence is part of a broader trend since the 2000s, where an increasing number of NPS, including arylcyclohexylamine derivatives, have appeared on the drug market. nih.govresearchgate.net The first report of 2-fluoro-2-oxo PCE was in early 2022 by an Australian drug checking service, where it was initially dubbed "CanKet". cfsre.org By May 2024, it had been identified in numerous drug materials and toxicology specimens across North America. cfsre.org

The compound is a positional isomer of fluorexetamine (B10827374) (FXE or 3-fluoro-2-oxo PCE), which can complicate identification in laboratory settings due to their similar mass spectra. cfsre.orgsoft-tox.org Researchers have noted the inconsistent chemical nomenclature for these emerging compounds, which can make literature reviews challenging. soft-tox.org For instance, 2-fluoro-2-oxo PCE has also been referred to as 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK) and 2-fluoro-N-ethylnordeschloroketamine (2F-NENDCK). soft-tox.org

Historical and Contemporary Academic Interest in Analogous Compounds

The academic and pharmaceutical interest in arylcyclohexylamines dates back decades. Phencyclidine (PCP) is considered the first arylcyclohexylamine with recognized anesthetic properties, though other related compounds were described in scientific literature earlier. wikipedia.orgwikiwand.com PCP itself was synthesized in 1956 at Parke-Davis during a search for new analgesic agents. taylorandfrancis.comnih.gov Clinical trials for PCP as an anesthetic began in 1958 but were halted in 1965 due to significant adverse psychiatric effects. nih.govmedscape.com

The undesirable properties of PCP led chemists at Parke-Davis to synthesize numerous analogs in an effort to find a compound with a shorter duration of action and fewer side effects. nih.gov This research culminated in the development of ketamine in 1962, which was found to be a potent anesthetic with a better clinical profile than PCP. medscape.comnih.gov Ketamine was approved by the U.S. Food and Drug Administration (FDA) in 1970 and was used as a battlefield anesthetic during the Vietnam War. nih.gov

The primary mechanism of action for the dissociative effects of many arylcyclohexylamines, including PCP and ketamine, is antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgmedscape.commhmedical.com This discovery was a key step in understanding their pharmacology. nih.gov

Contemporary research continues to explore arylcyclohexylamine analogs for various purposes. nih.gov The discovery of ketamine's rapid antidepressant effects has sparked significant pharmaceutical interest in developing similar compounds for treating depression. nih.govhealingmaps.com At the same time, the continuous emergence of new, unstudied arylcyclohexylamine derivatives on the illicit market presents an ongoing challenge for forensic scientists and toxicologists, who must develop methods to identify and understand these novel substances. researchgate.netnih.gov

Table 2: Timeline of Key Analogous Arylcyclohexylamines

| Year | Compound/Event | Significance |

|---|---|---|

| 1907 | PCA (1-phenylcyclohexan-1-amine) | First published synthesis of an arylcyclohexylamine. wikipedia.orgwikipedia.org |

| 1956 | Phencyclidine (PCP) | Synthesized by Parke-Davis, leading to intensive investigation of the class. wikipedia.orgtaylorandfrancis.comnih.gov |

| 1962 | Ketamine | Developed by Parke-Davis as a shorter-acting alternative to PCP. medscape.com |

| 1970 | Ketamine | Approved for sale by the FDA in the United States. nih.gov |

| 2000s | Rise of NPS | An increasing number of new arylcyclohexylamine derivatives appear on the drug market. nih.gov |

| 2022 | 2-fluoro-2-oxo PCE | First reported by a drug checking service in Australia. cfsre.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H19ClFNO |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18FNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |

InChI Key |

CAQVRTRJSIFTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 2 Fluoro 2 Oxo Pce Hydrochloride

Retrosynthetic Analysis of 2-fluoro-2-oxo PCE (hydrochloride)

A retrosynthetic analysis of the target molecule, 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone (the free base of 2-fluoro-2-oxo PCE), identifies the key chemical bonds to be formed. The primary disconnections are:

C-N Bond: The bond between the cyclohexanone (B45756) ring and the ethylamino group can be disconnected, leading back to a precursor α-halo-ketone and ethylamine (B1201723). This is a standard approach for amine synthesis.

Ring Expansion: The cyclohexanone ring itself can be traced back to a cyclopentyl precursor through a rearrangement reaction. This suggests an α-hydroxy-amine intermediate with a five-membered ring is a key synthetic target.

C-C Bond (Aryl-Carbonyl): The bond between the 2-fluorophenyl group and the carbonyl carbon can be disconnected via a Grignard-type reaction. This points to 2-fluorobenzonitrile (B118710) and a cyclopentyl Grignard reagent as the initial starting materials.

This analysis outlines a logical forward synthesis beginning with simple aromatic and alicyclic precursors.

Detailed Synthetic Pathways

The forward synthesis builds the molecule step-by-step, following the strategic disconnections identified in the retrosynthetic analysis.

The synthesis commences with the reaction between 2-fluorobenzonitrile and a suitable organometallic reagent, typically cyclopentylmagnesium bromide. figshare.comresearchgate.netgoogle.com In this Grignard reaction, the nucleophilic cyclopentyl group attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield 2-fluorophenyl cyclopentyl ketone. google.com

Reaction Step 1: Grignard Reaction and Hydrolysis

| Reactant A | Reactant B | Product |

|---|---|---|

| 2-Fluorobenzonitrile | Cyclopentylmagnesium Bromide | 2-Fluorophenyl cyclopentyl ketone |

The intermediate ketone, 2-fluorophenyl cyclopentyl ketone, undergoes α-bromination. figshare.comresearchgate.net This reaction selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group. This step is crucial as the bromine atom serves as a leaving group in the subsequent amination step, activating the position for nucleophilic attack. The product of this stage is α-bromocyclopentyl-(2-fluorophenyl)-ketone. figshare.comresearch-chemical.biz

The α-bromoketone is then reacted with an amine. figshare.com To produce 2-fluoro-2-oxo PCE, ethylamine is used as the nucleophile. The reaction is typically conducted at low temperatures to control reactivity. figshare.com The initial nucleophilic substitution is followed by an intramolecular rearrangement, leading to the formation of the intermediate α-hydroxycyclopentyl-(2-fluorophenyl)-N-ethylamine. figshare.comresearchgate.net This intermediate contains the core components required for the subsequent ring expansion.

A key step in the synthesis is a thermal rearrangement that expands the five-membered cyclopentanol (B49286) ring into the six-membered cyclohexanone ring. figshare.comresearchgate.netresearch-chemical.biz Heating the α-hydroxy amine intermediate induces a reaction that results in the formation of the more stable cyclohexylketone structure. figshare.comresearchgate.net This transformation yields the free base form of the target molecule, 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone.

For research and analytical applications, the final product is often required in a more stable and soluble form. figshare.comsmolecule.com The free base, 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone, is dissolved in a suitable solvent and treated with hydrochloric acid (HCl). figshare.comresearchgate.net This acid-base reaction forms the corresponding hydrochloride salt, 2-fluoro-2-oxo PCE (hydrochloride). research-chemical.biz This salt is typically a solid with a defined crystalline structure and a purity of ≥98%, making it suitable as an analytical reference standard. research-chemical.biz

Stereochemical Considerations in 2-fluoro-2-oxo PCE (hydrochloride) Synthesis

The synthesis of 2-fluoro-2-oxo PCE (hydrochloride), which possesses a chiral center at the C2 position of the cyclohexanone ring, inherently involves stereochemical considerations. The presence of this stereocenter means the compound can exist as a racemic mixture of two enantiomers, (R)-2-fluoro-2-oxo PCE and (S)-2-fluoro-2-oxo PCE. In the absence of stereoselective synthetic methods, the product is typically obtained as a racemate.

The key step for introducing stereochemistry is the formation of the C2-aryl and C2-amino bonds on the cyclohexanone ring. General strategies for the stereoselective synthesis of 2-substituted cyclohexanones and related arylcyclohexylamines often employ chiral auxiliaries, catalysts, or starting materials to control the spatial arrangement of the functional groups.

For instance, stereoselective synthesis of multisubstituted cyclohexanes has been achieved through reactions of conjugated enynones with malononitrile (B47326) in the presence of a base, leading to specific diastereomers. While not directly applicable to the final amination step, this highlights the potential for controlling the stereochemistry of the cyclohexanone core early in the synthesis.

In the context of arylcyclohexylamines, stereoselective synthesis is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For example, the enantiomers of ketamine, a structurally related compound, display different potencies and effects. Therefore, the development of stereoselective synthetic routes for 2-fluoro-2-oxo PCE would be highly valuable for detailed pharmacological studies. This could potentially be achieved by using chiral resolving agents to separate the enantiomers of a precursor or the final product, or by employing asymmetric synthesis methodologies.

Optimization of Synthetic Yields and Purity for Research Applications

The preparation of 2-fluoro-2-oxo PCE (hydrochloride) with high yield and purity is essential for its use as an analytical reference standard and in research applications. Optimization of the synthetic process involves careful control of reaction conditions at each step.

A plausible synthetic route for 2-fluoro-2-oxo PCE involves a multi-step sequence. Based on general arylcyclohexylamine synthesis, this could include:

Grignard Reaction: Reaction of a suitable Grignard reagent with a nitrile to form a ketone intermediate. The optimization of Grignard reactions is crucial and can be influenced by factors such as solvent, temperature, and the rate of addition of reactants.

Bromination: Introduction of a bromine atom at the alpha position of the ketone.

N-Alkylation/Amination: Reaction with an appropriate amine, in this case, ethylamine, to introduce the amino group. The N-alkylation of amines is a well-studied reaction, and its efficiency can be influenced by the choice of base, solvent, and temperature. The use of an excess of the alkylating agent can sometimes lead to the formation of dialkylated byproducts, necessitating careful control of stoichiometry.

Thermal Rearrangement: A key step in some arylcyclohexylamine syntheses to form the final cyclohexanone ring structure.

Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and solubility.

Purification of the final product and intermediates is critical. Chromatographic techniques, such as column chromatography, are often employed to separate the desired product from unreacted starting materials and byproducts. For research-grade material, techniques like recrystallization can be used to achieve high purity. The purity of the final hydrochloride salt is often assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For its use as a certified reference material, rigorous purification and characterization are necessary to ensure accuracy in analytical testing. nih.gov

Table 1: Potential Reaction Steps and Optimization Considerations

| Step | Reaction Type | Key Optimization Parameters | Potential Byproducts | Purification Strategy |

| 1 | Grignard Reaction | Solvent (e.g., THF, ether), Temperature, Reactant Stoichiometry | Unreacted starting materials, side-reaction products | Extraction, Column Chromatography |

| 2 | α-Bromination | Brominating agent, Reaction time, Temperature | Polybrominated products | Column Chromatography |

| 3 | N-Alkylation | Base, Solvent, Temperature, Stoichiometry of ethylamine | Dialkylated products, unreacted starting materials | Column Chromatography, Recrystallization |

| 4 | Thermal Rearrangement | Temperature, Reaction time | Decomposition products | Column Chromatography |

| 5 | Salt Formation | Stoichiometry of HCl, Solvent | Excess HCl, unreacted free base | Recrystallization, Washing with a non-polar solvent |

Synthesis of Deuterated and Labeled Analogues of 2-fluoro-2-oxo PCE (hydrochloride) for Research

Labeled analogues of 2-fluoro-2-oxo PCE are invaluable tools for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative analytical methods like GC-MS and LC-MS.

Deuterated Analogues:

A deuterated version, specifically 2-fluoro-2-oxo PCE-d5 (hydrochloride) , is commercially available as an internal standard. nih.gov This analogue contains five deuterium (B1214612) atoms on the ethyl group. The synthesis of such a deuterated compound would likely involve the use of a deuterated ethylamine precursor during the N-alkylation step of the synthesis. Sustainable and affordable methods for the synthesis of deuterated N-methyl and N-ethyl amines from nitroarenes have been developed, which could be adapted for this purpose. nih.gov

Table 2: Properties of 2-fluoro-2-oxo PCE-d5 (hydrochloride)

| Property | Value |

| Formal Name | 2-((ethyl-d5)amino)-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride |

| Molecular Formula | C₁₄H₁₃D₅FNO · HCl |

| Purity | ≥99% deuterated forms (d1-d5) |

| Application | Internal standard for the quantification of 2-fluoro-2-oxo PCE |

Radiolabeled Analogues (¹⁴C and ³H):

While there are no specific reports on the synthesis of radiolabeled 2-fluoro-2-oxo PCE, general strategies for labeling analogous compounds like ketamine with carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) can be considered.

Carbon-14 Labeling: The synthesis of ¹⁴C-labeled ketamine has been reported, with the label incorporated into the quaternary carbon of the cyclohexyl ring. researchgate.net A similar strategy could be envisioned for 2-fluoro-2-oxo PCE, potentially starting from a ¹⁴C-labeled precursor in the early stages of the synthesis. The introduction of the ¹⁴C label often requires a multi-step synthetic sequence starting from a simple ¹⁴C source like [¹⁴C]cyanide. youtube.com

Tritium Labeling: Tritium (³H) labeling is another common strategy. Methods for synthesizing tritium-labeled compounds can involve catalytic reduction of a suitable precursor with tritium gas or the use of tritiated reagents. researchgate.net For arylcyclohexylamines, tritium could be introduced by catalytic tritiation of a precursor containing a double bond or a halogen atom that can be replaced by tritium.

The synthesis of these labeled analogues requires specialized facilities and expertise in handling radioactive materials. The purified labeled compounds are essential for in-depth pharmacological and metabolic research.

Analytical Chemistry and Forensic Research Methodologies for 2 Fluoro 2 Oxo Pce Hydrochloride

Development of Reference Standards for 2-fluoro-2-oxo PCE (hydrochloride)

The reliable identification and quantification of any chemical substance in a forensic context is predicated on the availability of high-purity, well-characterized reference materials. For 2-fluoro-2-oxo PCE (hydrochloride), both analytical reference standards and Certified Reference Materials (CRMs) are available from specialized chemical suppliers. nih.govnih.gov These standards are essential for the validation of analytical methods and for ensuring the accuracy and traceability of forensic laboratory results.

CRMs for 2-fluoro-2-oxo PCE (hydrochloride) are produced under stringent quality control protocols, adhering to international standards such as ISO/IEC 17025 and ISO 17034. nih.gov This ensures that the material has been characterized through metrologically valid procedures, providing certified property values, associated uncertainties, and a statement of metrological traceability. nih.gov The availability of these materials is crucial, given the rapid appearance of NPS, which challenges the traditional timelines for reference material production. soft-tox.org

Vendors provide these standards in various formats, including as a solid or in a solution, typically methanol, at a specified concentration. nih.gov Additionally, deuterated internal standards, such as 2-fluoro-2-oxo PCE-d5 (hydrochloride), are also available for use in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to improve accuracy and precision.

Below is a table summarizing the types of reference materials available for 2-fluoro-2-oxo PCE (hydrochloride).

Available Reference Materials for 2-fluoro-2-oxo PCE (hydrochloride)

| Product Name | Type | Supplier Example | Purity/Format | Intended Use |

|---|---|---|---|---|

| 2-fluoro-2-oxo PCE (hydrochloride) | Analytical Reference Standard | Cayman Chemical | ≥98%, Solid | Research and forensic applications. |

| 2-fluoro-2-oxo PCE (hydrochloride) (CRM) | Certified Reference Material | Cayman Chemical | 1 mg/ml in methanol | Quantitative analytical reference standard. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and identification of novel compounds like 2-fluoro-2-oxo PCE (hydrochloride).

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-fluoro-2-oxo PCE (hydrochloride)

While NMR spectroscopy is a powerful tool for the definitive structural characterization of organic molecules, detailed experimental ¹H and ¹³C NMR data for 2-fluoro-2-oxo PCE (hydrochloride) are not widely available in the current scientific literature. However, for structurally related compounds, such as the enantiomers of dihydro-2-fluorodeschloroketamine (a metabolite), NMR spectrometry data prediction software has been utilized to determine their configurations. This computational approach, often combined with theoretical calculations, serves as a valuable tool in the absence of experimental data for the parent compound. For the related compound 2-(2-fluorophenyl)cyclohexan-1-one, ¹H and ¹³C NMR data have been reported, which can provide some comparative insights into the expected chemical shifts. rsc.org

Mass Spectrometry (MS) of 2-fluoro-2-oxo PCE (hydrochloride) and its Metabolites

Mass spectrometry is a cornerstone technique in forensic toxicology for the identification of NPS. Electron ionization mass spectrometry (EI-MS) of 2-fluoro-2-oxo PCE shows a precursor ion at an m/z of 217. Key fragments are observed at m/z 189, corresponding to the loss of a carbonyl group (CO), and at m/z 160, resulting from the subsequent loss of the ethyl group. mhlw.go.jp

A significant challenge in the analysis of 2-fluoro-2-oxo PCE is its differentiation from its positional isomer, fluorexetamine (B10827374) (FXE). Their mass spectra are highly analogous, but a fragment ion at m/z 95 has been reported as a key differentiator for 2-fluoro-2-oxo PCE. soft-tox.org

The metabolism of 2-fluoro-2-oxo PCE has been investigated, leading to the identification of several phase I and phase II metabolites. Phase I metabolism primarily involves N-dealkylation to form 2-fluoro Deschloronorketamine, hydroxylation of the cyclohexanone (B45756) ring, and subsequent oxidation of the resulting hydroxyl group to a ketone. soft-tox.organu.edu.au Phase II metabolism includes glucuronidation of the N-dealkylated metabolite. anu.edu.au The identification of these metabolites is crucial for confirming exposure in biological samples.

The table below summarizes key mass spectrometric data for 2-fluoro-2-oxo PCE and its primary metabolite.

Mass Spectrometry Data for 2-fluoro-2-oxo PCE and a Key Metabolite

| Compound | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Notes |

|---|---|---|---|

| 2-fluoro-2-oxo PCE | 217 (EI-MS) | 189, 160, 95 | m/z 95 helps distinguish from isomer fluorexetamine. soft-tox.orgmhlw.go.jp |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy was one of the initial analytical techniques used to analyze a sample that was later identified as 2-fluoro-2-oxo PCE (also known as 'CanKet'). anu.edu.au While the sample did not match the library spectrum for ketamine, FTIR suggested it could be a related analogue. anu.edu.au

In the same investigation, it was noted that the compound's absorption of ultraviolet radiation was different from that of ketamine and another analogue, 2-fluorodeschloroketamine, which was a key observation that prompted further testing. anu.edu.au This highlights the utility of UV-Vis spectroscopy in differentiating between structurally similar compounds, even in the absence of a reference spectrum for the unknown substance.

Chromatographic Separation and Quantification Methods

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, detection, and quantification of 2-fluoro-2-oxo PCE in complex matrices such as blood and urine.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-fluoro-2-oxo PCE (hydrochloride) Analysis

GC-MS is a widely used and robust method for the analysis of arylcyclohexylamines in forensic toxicology. A common method for the analysis of 2-fluoro-2-oxo PCE involves solid-phase extraction of the compound from biological matrices, followed by analysis on a GC-MS system. soft-tox.org

One of the major analytical challenges with 2-fluoro-2-oxo PCE is its chromatographic separation from its isomer, fluorexetamine (FXE). These two compounds have very close retention times, with a reported difference of just over 1%, and highly similar mass spectra, which can lead to misidentification. soft-tox.org The use of a certified reference material for 2-fluoro-2-oxo PCE is therefore critical to achieve chromatographic resolution and ensure correct identification. soft-tox.org

For comprehensive toxicology screening, a GC-MS equipped with a Restek Rxi-5ms column (30 m x 0.25-mm i.d., 0.25-µm film thickness) has been successfully used. soft-tox.org Analyte identification is typically achieved through probability-based matching with mass spectral libraries, such as the Cayman Spectral Library, which contains 70eV EI mass spectral data for numerous forensic drug standards. soft-tox.org For a positive identification, the relative retention time of the analyte must typically be within 2% of the retention time of the certified reference material, and the mass spectrum must contain a minimum number of diagnostic fragment ions. soft-tox.org

The table below outlines a typical GC-MS setup for the analysis of 2-fluoro-2-oxo PCE.

GC-MS Parameters for 2-fluoro-2-oxo PCE Analysis

| Parameter | Specification | Purpose/Note |

|---|---|---|

| Gas Chromatograph | Hewlett-Packard 6890 or similar | Standard equipment for forensic toxicology. soft-tox.org |

| Column | Restek Rxi-5ms (30 m x 0.25-mm i.d., 0.25-µm film thickness) | Provides separation of analytes. soft-tox.org |

| Mass Spectrometer | Hewlett-Packard 5973 or similar | Provides mass spectral data for identification. soft-tox.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of 2-fluoro-2-oxo PCE (hydrochloride)

Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of novel psychoactive substances in complex biological matrices. Its high sensitivity and selectivity are essential for detecting compounds like 2-fluoro-2-oxo PCE in forensic toxicology casework.

Validated methods for the broader class of arylcyclohexylamines demonstrate the capabilities of this technology. For instance, a screening method for various drugs of abuse in urine, including ketamine analogues, achieved a limit of detection (LOD) of 1 ng/mL for compounds like 2-fluorodeschloroketamine (2-F-DCK) and 2-oxo-PCE. researchgate.net The sample preparation for such an analysis typically involves a straightforward extraction procedure followed by chromatographic separation on a C18 column. researchgate.net

A significant analytical challenge is the differentiation of 2-fluoro-2-oxo PCE from its positional isomer, fluorexetamine (FXE). soft-tox.org These compounds can have very similar retention times and mass spectra, leading to potential misidentification. soft-tox.org Forensic laboratories have overcome this by using certified reference materials (CRMs) to achieve chromatographic resolution between the two isomers. soft-tox.org While the mass spectra are highly analogous, specific fragment ions can be used for discrimination; for example, the ion at m/z 95 has been reported as a key differentiator between 2-fluoro-2-oxo PCE and FXE. soft-tox.org High-resolution mass spectrometry platforms, such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have also been instrumental in the initial identification of this compound, distinguishing it from known isomers. cfsre.orgcfsre.org

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Sample Preparation | Addition of acidified methanol, vortex, centrifugation, and purification via a dual mode extraction (DME) column. | researchgate.net |

| Chromatographic Column | C18 Column | researchgate.net |

| Elution | Gradient Elution | researchgate.net |

| Limit of Detection (LOD) | ~1 ng/mL for related ketamine analogues. | researchgate.net |

| Key Distinguishing Ion | m/z 95 can help discriminate 2-fluoro-2-oxo PCE from its isomer FXE. | soft-tox.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-fluoro-2-oxo PCE (hydrochloride)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are fundamental tools for assessing the purity of seized drug materials. When coupled with a photodiode array (PDA) detector, the system provides information on both the retention time and the ultraviolet (UV) absorption spectrum of a compound, which are characteristic properties.

In the initial identification of 2-fluoro-2-oxo PCE (then dubbed 'CanKet') by the Australian drug checking service CanTEST, UHPLC-PDA played a crucial role. anu.edu.au Analysts observed that while a sample ran a "race" with a similar retention time to ketamine, its absorption of ultraviolet radiation was distinctly different. anu.edu.au This indicated the presence of a pure, but unknown, substance that was not ketamine, prompting further, more definitive structural analysis. anu.edu.au

The principle of HPLC for purity assessment involves detecting the presence of unexpected peaks in the chromatogram. A pure substance should ideally yield a single, sharp peak at a specific retention time. The presence of additional peaks suggests impurities or the presence of other substances. The relative area of these peaks can be used to estimate the purity of the target compound.

| Analytical Technique | Observation | Inference | Reference |

|---|---|---|---|

| UHPLC-PDA | The retention time was similar, but not identical, to the ketamine standard. | The unknown compound had similar chromatographic behavior to ketamine. | anu.edu.au |

| The ultraviolet (UV) absorption profile was different from ketamine and other known analogues. | The compound was not ketamine or another common analogue, and was likely a pure, novel substance. | anu.edu.au |

Immunoassay Development for Screening of Arylcyclohexylamines including 2-fluoro-2-oxo PCE (hydrochloride)

Immunoassays are widely used as a rapid preliminary screening tool in clinical and forensic toxicology due to their speed and simplicity. These tests, such as the enzyme-linked immunosorbent assay (ELISA), operate on the principle of antigen-antibody recognition. nih.gov

Currently, there are no specific immunoassays developed exclusively for 2-fluoro-2-oxo PCE. However, commercially available assays targeted at phencyclidine (PCP) or ketamine are often used for the general screening of the arylcyclohexylamine class. nih.gov The utility of these assays for detecting novel analogues like 2-fluoro-2-oxo PCE depends on their cross-reactivity. Due to structural similarities, an antibody designed for PCP might recognize other arylcyclohexylamines, including 2-fluoro-2-oxo PCE, leading to a positive result. nih.gov Studies have shown that some PCP kits exhibit high cross-reactivity with analogues like 3-MeO-PCP. nih.gov

However, this cross-reactivity is not guaranteed and can vary significantly between different analogues and assay manufacturers. A lack of cross-reactivity would produce a false-negative result, while significant cross-reactivity with multiple compounds can limit the specificity of the screening test. Therefore, any presumptive positive result from an immunoassay must be confirmed by a more specific and definitive technique, such as GC-MS or LC-MS/MS. soft-tox.org

| Immunoassay Type | Target Compound(s) | Principle | Reference |

|---|---|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | PCP and its analogues | Utilizes enzyme-labeled antigens and antibodies for detection. | nih.gov |

| Enzyme Immunoassay (EIA) | General screening for drug classes | Competitive binding between the drug in the sample and a labeled drug for antibody binding sites. | nih.gov |

| Cloned Enzyme Donor Immunoassay (CEDIA) | General screening for drug classes | Based on the reassociation of enzyme fragments, which is modulated by the presence of the target drug. | nih.gov |

Application in Forensic Toxicology and Seized Material Analysis

The analysis of 2-fluoro-2-oxo PCE is highly relevant in forensic investigations, appearing in both toxicology casework and the analysis of seized materials.

Forensic Toxicology: The compound has been identified in numerous forensic toxicology cases, including postmortem and driving under the influence investigations. soft-tox.orgcfsre.org Between December 2022 and March 2023, one forensic laboratory encountered three cases involving 2-fluoro-2-oxo PCE, two of which were postmortem overdoses and one was an impaired driving case. soft-tox.org A significant finding from this casework was the initial misidentification of the compound as its isomer FXE, underscoring the critical need for robust analytical methods and reference materials. soft-tox.org By May 2024, the Center for Forensic Science Research and Education (CFSRE) had reported the identification of 2F-2oxo-PCE in over 35 toxicology specimens. cfsre.org These cases often involve poly-drug use, with fentanyl, xylazine, and novel benzodiazepines being common co-occurring substances. cfsre.orgcfsre.org

Seized Material Analysis: Analysis of seized materials has shown that 2-fluoro-2-oxo PCE is often sold as or misrepresented as ketamine. theknow.org.au Forensic chemists have identified the compound in various forms, including white powders and counterfeit pills. soft-tox.org For example, a white powder labeled "Fluorexetamine" and blue pills coded as Oxycodone Hydrochloride were both found to contain 2-fluoro-2-oxo PCE upon analysis. soft-tox.org The initial discovery of the compound in Australia was in a yellowish-white crystalline powder presented as ketamine. anu.edu.autheknow.org.au The definitive identification of such novel substances in seized materials requires a multi-technique approach, often starting with presumptive tests like Fourier-transform infrared spectroscopy (FTIR) and progressing to confirmatory methods like LC-MS/MS and, in seminal cases, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the exact chemical structure. anu.edu.au

| Context | Findings | Common Co-occurring Substances | Reference |

|---|---|---|---|

| Toxicology Casework | Identified in over 35 toxicology specimens, including postmortem and impaired driving cases. Ages in postmortem cases ranged from ~20 to 40 years. | Fentanyl, Xylazine, NPS Benzodiazepines, Nitazene Analogues | cfsre.orgcfsre.org |

| Seized Materials | Found in over 20 drug material seizures. Identified in powders and counterfeit pills, often sold as ketamine. | Often found with opioids, primarily fentanyl (>60% of materials). | cfsre.orgcfsre.org |

| Analytical Challenge | Initial misidentification as its isomer Fluorexetamine (FXE) due to similar chromatographic and mass spectral properties. | N/A | soft-tox.org |

Pre Clinical Pharmacological Research on 2 Fluoro 2 Oxo Pce Hydrochloride

Receptor Binding Profiles of 2-fluoro-2-oxo PCE (hydrochloride)

The primary mechanism of action for arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor. soft-tox.org Research into 2-fluoro-2-oxo PCE is in its infancy, but preliminary studies and hypotheses point towards a similar profile.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism Mechanisms

It is widely hypothesized that 2-fluoro-2-oxo PCE functions as an antagonist at the NMDA receptor, which would account for its dissociative effects, similar to those of ketamine. cfsre.orgcfsre.org This mechanism is a hallmark of the arylcyclohexylamine class. soft-tox.org

A study utilizing in vitro electrophysiological field recordings in the CA1 region of rat hippocampal slices provides the most direct evidence to date. The findings from this research characterized 2-oxo-PCE (N-ethyldeschloroketamine), a closely related derivative, as a fast-acting, potent, and selective NMDA receptor antagonist. bris.ac.uk While this study was not on the 2-fluoro variant specifically, it lends strong support to the hypothesis that 2-fluoro-2-oxo PCE shares this primary mechanism of action. At present, detailed binding affinity studies (e.g., Kᵢ values) and functional assays specifically for 2-fluoro-2-oxo PCE at the NMDA receptor have not been published in peer-reviewed literature.

Interactions with Monoamine Transporters (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine)

Research investigating the interaction of a range of psychoactive substances with human organic cation transporters (hOCTs), which are low-affinity, high-capacity monoamine transporters, included data on a related ketamine derivative, 2-fluoro-deschloroketamine. This compound was found to be a selective inhibitor of substrate uptake at hOCT2. nih.gov Specifically, 2-fluoro-deschloroketamine displayed an IC₅₀ of 19.18 μM at hOCT2, showing less potency than ketamine (IC₅₀ of 12.46 μM) but similar selectivity. nih.gov It did not fully inhibit other tested transporters at pharmacologically relevant concentrations. nih.gov

Currently, there is no published data detailing the binding affinities or inhibition potencies of 2-fluoro-2-oxo PCE itself at the high-affinity DAT, SERT, or NET.

Sigma Receptor Ligand Properties

Sigma receptors (σ₁ and σ₂) are recognized as targets for numerous psychoactive drugs, including dissociatives like ketamine and PCP, and can modulate glutamatergic and monoaminergic systems. There is currently no published scientific literature available that investigates the binding affinity or functional activity of 2-fluoro-2-oxo PCE at either the sigma-1 or sigma-2 receptor.

Other Neurotransmitter System Interactions

Beyond the primary targets for arylcyclohexylamines, some compounds in this class show activity at other receptors, such as dopamine D₂ or serotonin 5-HT₂ receptors. nih.gov However, to date, there are no available preclinical studies examining the binding profile or functional effects of 2-fluoro-2-oxo PCE on other neurotransmitter systems.

In Vitro Studies on Cellular Mechanisms of Action of 2-fluoro-2-oxo PCE (hydrochloride)

The direct cellular effects of 2-fluoro-2-oxo PCE are largely inferred from its presumed activity as an NMDA receptor antagonist. A master's thesis study on the related compound N-ethyldeschloroketamine (2-oxo-PCE) using in vitro electrophysiology in rat hippocampal slices demonstrated that the compound is a potent and selective antagonist of NMDA receptor-mediated synaptic transmission and plasticity. bris.ac.uk This suggests that 2-fluoro-2-oxo PCE likely acts to inhibit the influx of calcium through NMDA receptor channels, thereby dampening excitatory neurotransmission. Specific studies detailing downstream effects, such as impacts on second messenger systems, gene expression, or other cellular processes following exposure to 2-fluoro-2-oxo PCE, have not yet been reported.

Neurochemical Effects of 2-fluoro-2-oxo PCE (hydrochloride) in Animal Models

The in vivo neurochemical consequences of administering 2-fluoro-2-oxo PCE have not been documented in the scientific literature. Studies involving animal models to measure changes in neurotransmitter levels (e.g., dopamine, serotonin, glutamate) in specific brain regions following administration of the compound are currently absent.

Metabolic studies on the related compound 2-oxo-PCE in rats have identified several phase I and phase II metabolites. The metabolism of 2-oxo-PCE was found to involve processes such as N-dealkylation, hydroxylation of the cyclohexanone (B45756) ring, and subsequent glucuronidation. mdpi.comnih.govnih.gov While these findings provide a potential framework, the specific metabolic fate and resulting neurochemical profile of the fluorinated analogue, 2-fluoro-2-oxo PCE, remain uninvestigated.

Modulation of Neurotransmitter Release and Uptake

Currently, there are no specific published pre-clinical studies detailing the direct effects of 2-fluoro-2-oxo PCE (hydrochloride) on the release and uptake of various neurotransmitters. However, based on its structural analogy to ketamine and other N-methyl-D-aspartate (NMDA) receptor antagonists, it is hypothesized to indirectly influence neurotransmitter systems. cfsre.orgsoft-tox.org

Arylcyclohexylamines are known to primarily act as non-competitive antagonists at the NMDA receptor. soft-tox.org This antagonism can lead to a cascade of downstream effects on neurotransmitter systems, including:

Glutamate (B1630785): By blocking NMDA receptors, compounds in this class can lead to a surge in extracellular glutamate levels. This is thought to be a key mechanism in their acute psychoactive and potential antidepressant effects.

Dopamine: Interactions with the dopaminergic system are also common among arylcyclohexylamines, potentially leading to altered dopamine release and reuptake, which may contribute to their reinforcing and psychotomimetic properties.

Other Neurotransmitters: Effects on other neurotransmitter systems, such as serotonin, acetylcholine, and norepinephrine, have been observed with related compounds, but specific data for 2-fluoro-2-oxo PCE (hydrochloride) is lacking.

Further research is required to elucidate the precise modulatory effects of 2-fluoro-2-oxo PCE (hydrochloride) on neurotransmitter dynamics.

Effects on Gene Expression and Protein Synthesis in Neural Cells

There is currently no available research on the specific effects of 2-fluoro-2-oxo PCE (hydrochloride) on gene expression and protein synthesis in neural cells.

However, studies on the parent compound, ketamine, have demonstrated significant alterations in gene expression profiles in the brain. For instance, ketamine exposure in developing rat brains has been shown to up-regulate the expression of NMDA receptor subunits. nih.gov This suggests a potential compensatory mechanism in response to prolonged receptor blockade. nih.gov It is plausible that 2-fluoro-2-oxo PCE (hydrochloride), as a presumed NMDA receptor antagonist, could induce similar changes in gene expression related to synaptic plasticity and neuronal signaling pathways.

Furthermore, research has shown that the survival of neurons can be dependent on the synthesis of specific proteins and RNA, and that inhibitors of these processes can prevent neuronal death under certain conditions. nih.govnih.gov The interaction of 2-fluoro-2-oxo PCE (hydrochloride) with these fundamental cellular processes remains an area for future investigation.

Electrophysiological Studies of 2-fluoro-2-oxo PCE (hydrochloride) Action on Neuronal Activity

Specific electrophysiological studies on 2-fluoro-2-oxo PCE (hydrochloride) are not yet present in the published scientific literature. However, research on the closely related compound N-ethyldeschloroketamine (2-oxo-PCE) provides some insight into the potential electrophysiological actions of this class of compounds. bris.ac.uk

A study utilizing in vitro electrophysiological field recordings in the CA1 region of rat hippocampal slices characterized 2-oxo-PCE as a fast-acting, potent, and selective NMDA receptor antagonist. bris.ac.uk This antagonism would be expected to dampen NMDAR-mediated synaptic transmission and plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. Given that 2-fluoro-2-oxo PCE (hydrochloride) is a fluorinated derivative of 2-oxo-PCE, it is highly probable that it shares this primary mechanism of action, though its potency and kinetic profile at the NMDA receptor may differ.

Comparative Pharmacodynamics of 2-fluoro-2-oxo PCE (hydrochloride) versus Ketamine Analogues

Formal comparative pharmacodynamic studies of 2-fluoro-2-oxo PCE (hydrochloride) against ketamine and its analogues are limited. The compound is a positional isomer of fluorexetamine (B10827374) (FXE or 3F-2oxo-PCE) and is structurally related to ketamine. cfsre.org

It is hypothesized to produce dissociative effects similar to ketamine due to its presumed activity as an NMDA receptor antagonist. cfsre.orgcfsre.org However, anecdotal reports from users who have consumed substances identified as 2-fluoro-2-oxo PCE suggest that its subjective effects may differ from those of ketamine, with some noting a longer duration of action of 3 to 5 hours. theknow.org.au

The table below provides a structural comparison of 2-fluoro-2-oxo PCE (hydrochloride) with related compounds.

| Compound Name | Chemical Structure | Key Structural Differences from Ketamine |

| Ketamine | Arylcyclohexylamine with a chlorine atom on the phenyl ring and an N-methyl group. | - |

| 2-fluoro-2-oxo PCE (hydrochloride) | A positional isomer of fluorexetamine. It is a ketamine derivative with a fluorine atom on the phenyl group and an N-ethyl group, and it lacks a chlorine atom. wikipedia.org | Lacks the chlorine atom of ketamine; contains a fluorine atom on the phenyl ring; has an N-ethyl group instead of an N-methyl group. |

| Fluorexetamine (FXE) | An arylcyclohexylamine and a derivative of ketamine. | Features a fluorine atom on the phenyl group. |

| 2-Oxo-PCE | A ketamine analogue. | Lacks the chlorine atom of ketamine and has an N-ethyl group instead of an N-methyl group. |

Metabolic studies on the related compound 2-oxo-PCE in rats have identified pathways including carbonyl hydrogenation, N-deethylation, deamination, hydroxylation, dehydration, and glucuronidation. nih.gov While these findings offer clues, the specific metabolic and pharmacodynamic profile of the fluorinated variant, 2-fluoro-2-oxo PCE (hydrochloride), requires dedicated investigation.

Structure Activity Relationship Sar Studies of 2 Fluoro 2 Oxo Pce Hydrochloride and Its Analogues

Impact of Fluoro Substitution on Pharmacological Activity

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. researchgate.net The effects of fluorine substitution can include enhanced metabolic stability, altered receptor binding affinity, and modified lipophilicity (logP). researchgate.netresearchgate.net The impact of such a substitution is highly dependent on its position within the molecular structure.

In the case of 2-fluoro-2-oxo PCE, the fluorine atom is attached to the 2-position of the phenyl ring. This substitution is expected to influence the compound's interaction with its target receptors. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially affecting how the molecule docks within the binding site of the NMDA receptor. researchgate.net For instance, studies on other cyclic amines have shown that fluorination can significantly change pharmacological activity. In a series of 1-aryl-2-fluorocyclopropylamines, fluoro-substitution shifted the compounds from being selective inhibitors of monoamine oxidase B (MAO-B) to potent, irreversible inhibitors of MAO-A. nih.gov Conversely, in the classical cannabinoid series, substituting a fluorine for a hydroxyl group at the C-1 position was found to have a significant detrimental effect on CB1 receptor binding affinity. nih.gov

While specific research on 2-fluoro-2-oxo PCE is limited, it is hypothesized that the 2-fluoro group modifies its potency and metabolic profile compared to its non-fluorinated counterpart, 2-oxo-PCE. The fluorine atom may shield the molecule from certain metabolic pathways, potentially leading to a longer duration of action, a characteristic anecdotally reported by some users. theknow.org.au

Table 1: Effects of Fluorine Substitution in Bioactive Molecules

| Compound Class | Effect of Fluorination | Reference |

|---|---|---|

| 1-Aryl-2-fluorocyclopropylamines | Shifted selectivity from MAO-B to MAO-A inhibition. | nih.gov |

| Classical Cannabinoids (THC) | Detrimental effect on CB1 receptor binding affinity. | nih.gov |

| Chalcones | Improved anticancer activity has been observed. | researchgate.net |

Role of the Oxo Group in Receptor Interaction and Efficacy

The presence of a ketone (oxo group) at the 2-position of the cyclohexyl ring is a defining feature of ketamine and its analogues, including 2-fluoro-2-oxo PCE. cfsre.org This oxo group is crucial for the characteristic pharmacological activity of this subfamily of arylcyclohexylamines. Research on related compounds indicates that arylcyclohexylamines function as non-competitive antagonists at the NMDA receptor, binding to a site within the receptor's ion channel known as the PCP site. mdpi.comnih.gov

The pharmacology of N-ethyldeschloroketamine (also known as 2-oxo-PCE), the direct non-fluorinated analogue of 2-fluoro-2-oxo PCE, has been investigated. researchgate.netnih.gov Studies using in vitro electrophysiological recordings in rat hippocampal slices demonstrated that 2-oxo-PCE is a fast-acting, potent, and selective NMDA receptor antagonist. bris.ac.uk This suggests that the 2-oxo-PCE scaffold itself is highly active at this receptor. The addition of the oxo group to the PCE (phencyclidine-like) structure fundamentally creates the "ketamine-like" profile. This feature is critical for the specific orientation and binding within the NMDA channel that leads to its dissociative effects. mdpi.comhkmj.org The polarity and hydrogen-bonding capability of the oxo group, in conjunction with the protonated amine and the aryl ring, are key components of the pharmacophore responsible for interacting with amino acid residues in the receptor channel.

Comparison of 2-fluoro-2-oxo PCE (hydrochloride) with Positional Isomers (e.g., 3-fluoro-2-oxo-PCE)

2-fluoro-2-oxo PCE is a positional isomer of fluorexetamine (B10827374) (FXE), which is more formally named 3-fluoro-2-oxo-PCE. soft-tox.orgcfsre.org In 2-fluoro-2-oxo PCE, the fluorine atom is at the ortho- (2-) position of the phenyl ring, while in fluorexetamine, it is at the meta- (3-) position. This seemingly minor structural difference can lead to distinct pharmacological profiles, although detailed comparative studies are lacking.

The two isomers are notoriously difficult to distinguish using standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) due to their highly similar mass spectra. soft-tox.org However, specific mass fragments, such as m/z 95, have been reported to help differentiate between them. soft-tox.org The emergence of both compounds in recreational drug markets has created analytical challenges for forensic laboratories. soft-tox.org

Anecdotal reports from users suggest that the effects of 2-fluoro-2-oxo PCE may last longer than those of ketamine. theknow.org.au While direct, scientifically validated comparisons of the subjective and physiological effects of 2-fluoro-2-oxo PCE and 3-fluoro-2-oxo-PCE are not available, the principle of positional isomerism in pharmacology dictates that such structural changes can alter potency, receptor selectivity, and metabolism. For example, the difference in the position of a methoxy (B1213986) group in PCP analogues (2-MeO-, 3-MeO-, and 4-MeO-PCP) results in significant variations in their affinity for the NMDA receptor and other targets. nih.gov It is therefore highly probable that the 2-fluoro and 3-fluoro isomers possess different potencies and nuances in their effects.

Table 2: Comparison of 2-fluoro-2-oxo PCE and 3-fluoro-2-oxo PCE

| Feature | 2-fluoro-2-oxo PCE | 3-fluoro-2-oxo PCE (Fluorexetamine/FXE) | Reference |

|---|---|---|---|

| IUPAC Name | 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one | nih.gov |

| Common Names | CanKet, 2F-NENDCK | FXE, 3-FXE | wikipedia.orgcahma.org.au |

| Fluorine Position | Ortho- (2-) position on the phenyl ring | Meta- (3-) position on the phenyl ring | soft-tox.orgcfsre.org |

| Pharmacology | Limited data; hypothesized to be an NMDA receptor antagonist. | Limited data; hypothesized to be an NMDA receptor antagonist. | cfsre.org |

| Analytical Note | Difficult to distinguish from its isomer; m/z 95 can be a discriminating fragment. | Highly analogous mass spectra to its isomer. | soft-tox.org |

Structure-Activity Relationships within the Arylcyclohexylamine Class

The pharmacological activity of arylcyclohexylamines can be dramatically altered by making substitutions at three key locations: the aryl ring, the cyclohexyl ring, and the amine group. nih.govwikipedia.org This chemical versatility allows for the fine-tuning of a compound's effects, leading to agents with profiles ranging from NMDA receptor antagonists to dopamine (B1211576) reuptake inhibitors or opioid receptor agonists. wikipedia.org

Aryl Group: The nature and position of substituents on the aryl (typically phenyl) ring are major determinants of activity. Replacing the phenyl ring with a thienyl ring, as in Tenocyclidine (TCP), can increase PCP-like activity. nih.gov Adding substituents like methoxy groups (e.g., 3-MeO-PCP) can significantly enhance affinity for the NMDA receptor compared to the parent compound, PCP. researchgate.net

Cyclohexyl Ring: Modifications to the cyclohexyl ring generally affect potency and efficacy. Hydroxylation of the cyclohexyl ring, for instance, tends to decrease both potency and efficacy. nih.gov

Amine Group: The substituent on the amine nitrogen is critical. The parent compound, PCP, has a piperidine (B6355638) ring. Replacing this with a smaller pyrrolidine (B122466) ring decreases potency. nih.gov In the case of PCE (Eticyclidine), the amine is an N-ethyl group. Generally, N-alkyl substitutions tend to decrease potency but not necessarily efficacy when compared to the piperidine ring of PCP. nih.gov

These established SAR principles provide a context for understanding 2-fluoro-2-oxo PCE. It belongs to the eticyclidine-like (PCE-like) subfamily, characterized by the N-ethyl group. mdpi.com Its activity is further modulated by the 2-oxo group on the cyclohexyl ring and the 2-fluoro substituent on the aryl ring, combining features from different structural motifs within the broader arylcyclohexylamine class.

Table 3: General SAR of Arylcyclohexylamines

| Modification | Effect on Pharmacological Activity | Reference |

|---|---|---|

| Aryl Ring Substitution | Can radically alter pharmacology (e.g., NMDA vs. DRI vs. opioid activity). | wikipedia.org |

| Thienyl for Phenyl Ring | Increases PCP-like activity. | nih.gov |

| Cyclohexyl Ring Hydroxylation | Decreases both potency and efficacy. | nih.gov |

| N-Alkyl Substitution | Decreases potency but not necessarily efficacy. | nih.gov |

| Pyrrolidine for Piperidine | Decreases potency. | nih.gov |

Rational Design of Novel Analogues based on the 2-fluoro-2-oxo PCE (hydrochloride) Scaffold

The SAR data for the broader arylcyclohexylamine class can be used to guide the rational design of novel analogues based on the 2-fluoro-2-oxo PCE scaffold to explore or modify its pharmacological profile.

Modification of the N-Alkyl Group: The N-ethyl group of 2-fluoro-2-oxo PCE could be replaced with other alkyl groups (e.g., methyl, propyl, or isopropyl) or incorporated into a cyclic structure (e.g., pyrrolidine, piperidine). Based on general SAR, increasing the size of the N-alkyl group beyond ethyl might decrease potency. nih.gov Incorporating the nitrogen into a piperidine ring, to create a fluorinated analogue of ketamine (2-fluoroketamine), would be a predictable modification.

Further Substitution on the Aryl Ring: Additional substituents could be placed on the 2-fluorophenyl ring. For example, adding a methoxy group at the 3-, 4-, or 5-position could modulate potency at the NMDA receptor, potentially increasing it based on the effects seen with compounds like 3-MeO-PCP. researchgate.net

Alteration of the Cyclohexyl Ring: While the 2-oxo group is key to its ketamine-like profile, further modifications could be explored. For example, introducing a hydroxyl group at other positions on the cyclohexyl ring would be predicted to decrease both potency and efficacy. nih.gov

Stereochemistry: Arylcyclohexylamines with a chiral center, such as ketamine, often exhibit stereoselectivity in their action. S-(+)-ketamine, for example, has a higher affinity for the NMDA receptor than R-(–)-ketamine. mdpi.com 2-fluoro-2-oxo PCE is a chiral molecule, and it is highly likely that its enantiomers possess different pharmacological activities. The synthesis and evaluation of individual enantiomers would be a critical step in refining its SAR and designing more selective compounds.

By systematically applying these design principles, new analogues could be synthesized to probe the specific roles of each structural component, potentially leading to compounds with optimized potency, selectivity, or metabolic stability.

Metabolism and Pre Clinical Pharmacokinetics of 2 Fluoro 2 Oxo Pce Hydrochloride

In Vitro Metabolic Pathways in Liver Microsomes and Hepatocytes

There is a significant lack of published studies investigating the in vitro metabolism of 2-fluoro-2-oxo PCE (hydrochloride) using human liver microsomes or hepatocytes. Consequently, the specific Phase I and Phase II metabolites have not been formally identified and characterized through these standard preclinical models.

Identification of Phase I Metabolites of 2-fluoro-2-oxo PCE (hydrochloride)

No specific studies detailing the Phase I metabolites of 2-fluoro-2-oxo PCE (hydrochloride) in liver microsomes or hepatocytes are available. However, research on analogous arylcyclohexylamines provides a basis for postulating potential metabolic pathways. For the related compound 2-oxo-PCE (also known as deschloro-N-ethyl-ketamine), metabolic pathways include N-dealkylation and hydroxylation of the cyclohexanone (B45756) ring. nih.govnih.gov Another study on the closely related 2-fluorodeschloroketamine (2F-DCK) identified nor-2F-DCK as a major metabolite, formed via N-demethylation, alongside hydroxylated and dehydrogenated metabolites. mdpi.comnih.govresearchgate.netresearchgate.net One study on 2-FDCNEK using a fungal model and a human urine sample suggested that 2-fluorodeschoro-norketamine is a likely metabolite. nih.gov

Identification of Phase II Conjugates of 2-fluoro-2-oxo PCE (hydrochloride)

Similarly, there are no specific data on the Phase II conjugates of 2-fluoro-2-oxo PCE (hydrochloride) from in vitro liver studies. For related compounds like 2-oxo-PCE, glucuronidation of the N-dealkylated metabolites has been observed. nih.gov This suggests that glucuronide conjugates could be formed, but this has not been experimentally verified for 2-fluoro-2-oxo PCE.

In Vivo Pharmacokinetic Profiles in Animal Models

Detailed in vivo pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) for 2-fluoro-2-oxo PCE (hydrochloride) in any animal model, have not been published.

Absorption, Distribution, Excretion (ADME) Studies

There is no available data from ADME studies for 2-fluoro-2-oxo PCE (hydrochloride).

Clearance Rates and Half-life Determination of 2-fluoro-2-oxo PCE (hydrochloride)

No experimentally determined clearance rates or elimination half-life values for 2-fluoro-2-oxo PCE (hydrochloride) in any preclinical model have been reported in the scientific literature.

Enzyme Kinetics of 2-fluoro-2-oxo PCE (hydrochloride) Biotransformation

There is a lack of specific research on the enzyme kinetics of 2-fluoro-2-oxo PCE (hydrochloride) biotransformation. While it is likely that cytochrome P450 (CYP) enzymes are involved, as is the case for other arylcyclohexylamines, the specific enzymes and their kinetic parameters (e.g., Km, Vmax) have not been determined for this compound.

Due to the absence of direct scientific evidence, it is not possible to provide factual data tables or detailed research findings as requested. The scientific community awaits dedicated research to elucidate the metabolic and pharmacokinetic properties of this novel psychoactive substance.

Bioanalytical Methods for Metabolite Quantification in Biological Matrices

The detection and quantification of 2-fluoro-2-oxo PCE and its metabolites in biological samples are crucial for forensic and clinical toxicology. A variety of advanced analytical techniques are employed for this purpose, with chromatographic methods coupled to mass spectrometry being the gold standard. These methods offer the high sensitivity and selectivity required for identifying and measuring drug concentrations in complex biological matrices such as blood and urine. cfsre.orgcfsre.organalchemres.orguci.edugtfch.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, are the most frequently utilized technologies. researchgate.netnih.govresearchgate.net For instance, a qualitative screening method for a panel of drugs including 2-oxo-PCE (the non-fluorinated analog of the target compound) in urine was developed using LC-MS/MS. This method involved a dual-mode extraction column for sample clean-up and a C18 column for chromatographic separation, achieving a limit of detection (LOD) of 1 ng/mL for 2-oxo-PCE. researchgate.net In another study, ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) was used to analyze the metabolites of 2-oxo-PCE in rat blood, liver, and urine samples. nih.govnih.gov

Sample preparation is a critical step to remove interferences from the biological matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up urine and blood samples before analysis. researchgate.net Protein precipitation is another method employed, particularly for plasma samples. analchemres.org

The table below summarizes the key aspects of bioanalytical methods used for the analysis of 2-oxo-PCE and related compounds. While specific quantitative data for 2-fluoro-2-oxo PCE metabolites is limited in the public domain, the methodologies for its non-fluorinated analog provide a strong foundation for its analysis.

| Analytical Technique | Biological Matrix | Sample Preparation | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| LC-MS/MS | Urine | Dual Mode Extraction (DME) | LOD for 2-oxo-PCE was 1 ng/mL. | researchgate.net |

| UHPLC-QTOF-MS | Rat Blood, Liver, Urine | Liquid-Liquid Extraction and Acetonitrile Deproteinization | Identification of various metabolites of 2-oxo-PCE. | nih.govnih.gov |

| LC-HRMS | Human Liver Microsomes, Urine, Hair | Not specified | Identified 15 metabolites of 2-oxo-PCE. Suggested target metabolites for increased detection window in urine. | nih.gov |

| GC-MS | Blood, Urine | Solid-Phase Extraction | Used for comprehensive toxicology screening, including the identification of 2-fluoro-2-oxo PCE. | cfsre.org |

Influence of Fluorination on Metabolic Stability

The introduction of a fluorine atom into a molecule can significantly alter its metabolic profile, often leading to increased metabolic stability. mdpi.comnih.gov This is primarily due to the high strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) system, compared to a carbon-hydrogen (C-H) bond. mdpi.com For arylcyclohexylamines, metabolism typically involves N-dealkylation, hydroxylation of the cyclohexyl or aromatic rings, and subsequent conjugation. mdpi.comnih.gov

Studies on the in vitro metabolism of 2-oxo-PCE using human liver microsomes and in vivo metabolism in rats have identified several metabolic pathways, including N-deethylation, hydroxylation of the cyclohexanone ring, and further oxidation to a ketone. nih.govmdpi.comnih.gov A study comparing the metabolism of 2-oxo-PCE with its isomer, methyl-ketamine, in rats highlighted that structural differences, such as steric hindrance, can significantly influence metabolic pathways. nih.govnih.gov In 2-oxo-PCE, metabolism involved carbonyl hydrogenation of the cyclohexanone, N-deethylation, deamination, hydroxylation, dehydration, and glucuronidation. nih.gov

The table below outlines the known metabolic pathways of the non-fluorinated analog, 2-oxo-PCE, which provides a basis for predicting the metabolic fate of 2-fluoro-2-oxo PCE.

| Metabolic Pathway | Description | Observed in | Reference |

|---|---|---|---|

| N-dealkylation | Removal of the ethyl group from the amine. | Rat, Human Liver Microsomes | mdpi.comnih.gov |

| Hydroxylation | Addition of a hydroxyl group, primarily on the cyclohexanone ring. | Rat, Human Liver Microsomes | nih.govmdpi.comnih.gov |

| Carbonyl Hydrogenation | Reduction of the ketone group on the cyclohexanone ring. | Rat | nih.gov |

| Deamination | Removal of the amino group. | Rat | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a phase II metabolic reaction. | Rat, Human Liver Microsomes | nih.govnih.gov |

Computational Chemistry and in Silico Modeling of 2 Fluoro 2 Oxo Pce Hydrochloride

Molecular Docking Studies with Relevant Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-fluoro-2-oxo PCE, a structural analog of ketamine and phencyclidine (PCP), the primary receptor of interest for docking studies is the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgwikipedia.org Dissociative anesthetics in the arylcyclohexylamine class are known to exert their effects primarily through antagonism of the NMDA receptor. wikipedia.org

Docking simulations would typically involve preparing a high-resolution crystal structure of the NMDA receptor and a 3D model of the 2-fluoro-2-oxo PCE molecule. The software then systematically evaluates numerous possible binding poses of the ligand within the receptor's binding site, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The primary binding site for arylcyclohexylamines on the NMDA receptor is within the ion channel pore, a site also targeted by PCP and ketamine. nih.gov

A hypothetical molecular docking study of 2-fluoro-2-oxo PCE with the NMDA receptor would aim to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the ethylamino group could form hydrogen bonds with polar residues in the binding pocket, while the 2-fluorophenyl and cyclohexanone (B45756) rings would likely engage in hydrophobic and van der Waals interactions. The results of such a study would provide insights into the binding affinity and selectivity of 2-fluoro-2-oxo PCE for the NMDA receptor, helping to rationalize its potential pharmacological activity.

Table 1: Hypothetical Key Interactions from Molecular Docking of 2-fluoro-2-oxo PCE with the NMDA Receptor

| Interacting Residue (NMDA Receptor) | Type of Interaction | Ligand Moiety (2-fluoro-2-oxo PCE) |

| Asparagine | Hydrogen Bond | Ethylamino group (protonated) |

| Serine | Hydrogen Bond | Carbonyl group (cyclohexanone) |

| Threonine | Hydrogen Bond | Ethylamino group (protonated) |

| Phenylalanine | Pi-Pi Stacking | 2-Fluorophenyl ring |

| Leucine | Hydrophobic | Cyclohexane (B81311) ring |

| Valine | Hydrophobic | Ethyl group |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of a molecule. chemicaltimes.in For 2-fluoro-2-oxo PCE, methods like Density Functional Theory (DFT) can be used to determine its three-dimensional geometry, electron distribution, and orbital energies.

These calculations can provide valuable descriptors of the molecule's reactivity. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for understanding how the molecule might interact with biological targets and for predicting its metabolic fate.

Table 2: Computationally Derived Properties of 2-fluoro-2-oxo PCE (hydrochloride)

| Property | Computed Value | Method |

| Molecular Weight | 271.76 g/mol | PubChem 2.2 |

| Exact Mass | 271.1139201 Da | PubChem 2.2 |

| Topological Polar Surface Area | 29.1 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 18 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

Data sourced from PubChem CID 168323041. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. An MD simulation of 2-fluoro-2-oxo PCE bound to the NMDA receptor would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a series of time steps.

These simulations can reveal the stability of the binding pose predicted by docking and explore the conformational changes that both the ligand and the receptor may undergo during the binding process. By analyzing the trajectory of the simulation, researchers can identify persistent intermolecular interactions and calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the receptor. MD simulations are particularly useful for understanding the role of water molecules in mediating ligand-receptor interactions and for assessing the impact of mutations in the binding site. For ketamine analogs, MD simulations can help elucidate the subtle differences in their binding kinetics and residence times within the NMDA receptor channel, which may correlate with their varying pharmacological profiles. nih.gov

Prediction of Metabolic Sites using Computational Approaches

Understanding the metabolism of a new psychoactive substance is critical for forensic and clinical toxicology. frontiersin.org Computational tools can predict the likely sites of metabolism on a molecule, guiding the identification of metabolites in biological samples. nih.gov For 2-fluoro-2-oxo PCE, several in silico approaches can be employed.

One common method involves using models of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for drug metabolism. These models can predict which atoms in the 2-fluoro-2-oxo PCE structure are most susceptible to oxidative metabolism. Likely sites of metabolism for arylcyclohexylamines include N-dealkylation of the ethylamino group, hydroxylation of the cyclohexane or phenyl rings, and reduction of the cyclohexanone carbonyl group. nih.gov

Another approach utilizes machine learning algorithms trained on large datasets of known metabolic transformations. These tools can predict the metabolites of a novel compound based on its chemical structure. The predictions from these in silico tools can then be compared with experimental data from in vitro metabolism studies (e.g., using human liver microsomes) or from the analysis of authentic biological samples. A study on the wastewater-based epidemiology of ketamine analogs detected 2-fluoro deschloro-N-ethyl-ketamine (2-FDCNEK), a synonym for 2-fluoro-2-oxo PCE, suggesting its use and excretion. nih.gov Further analysis of such samples could help confirm predicted metabolites.

Table 3: Predicted Phase I Metabolites of 2-fluoro-2-oxo PCE

| Metabolic Reaction | Predicted Metabolite |

| N-de-ethylation | 2-amino-2-(2-fluorophenyl)cyclohexan-1-one |

| Cyclohexane hydroxylation | 2-(ethylamino)-2-(2-fluorophenyl)-hydroxycyclohexan-1-one (various isomers) |

| Phenyl hydroxylation | 2-(ethylamino)-2-(2-fluoro-hydroxyphenyl)cyclohexan-1-one (various isomers) |

| Carbonyl reduction | 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-ol (various isomers) |

Cheminformatics Analysis of 2-fluoro-2-oxo PCE (hydrochloride) and its Library

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For 2-fluoro-2-oxo PCE, a cheminformatics approach can be used to compare its physicochemical properties to a library of other arylcyclohexylamines with known activities. wikipedia.org This can help to classify the compound and predict its potential pharmacological profile.

By calculating a range of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) for 2-fluoro-2-oxo PCE and related compounds, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can correlate chemical structure with biological activity, providing insights into the structural features that are important for NMDA receptor antagonism or other effects.

Furthermore, cheminformatics tools can be used to assess the "drug-likeness" of 2-fluoro-2-oxo PCE based on established rules such as Lipinski's rule of five. This can provide an early indication of its potential pharmacokinetic properties. Analysis of a virtual library of analogs of 2-fluoro-2-oxo PCE, created by systematically modifying its chemical structure, can also help to explore the chemical space around this compound and identify other novel structures with potentially similar or different pharmacological activities.

Future Directions in Academic Research on 2 Fluoro 2 Oxo Pce Hydrochloride

Development of Advanced Analytical Techniques for Comprehensive Characterization

The rapid proliferation of NPS, often with isomeric structures, necessitates the development and application of sophisticated analytical methods to ensure their accurate identification and quantification in complex matrices. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are foundational, future research must focus on more advanced and discriminatory approaches. cfsre.orgresearchgate.netoup.com

High-resolution mass spectrometry (HRMS), for instance, offers superior capabilities for the identification of unknown compounds and their metabolites due to its high mass accuracy and resolving power. cfsre.orgoup.com Future studies should aim to develop and validate robust HRMS-based methods specifically for 2-fluoro-2-oxo PCE and its metabolites in biological samples such as blood, urine, and hair, as well as in seized materials. nih.gov This will be crucial for forensic toxicology investigations, clinical diagnostics, and understanding the compound's pharmacokinetic profile.

Furthermore, the challenge of differentiating 2-fluoro-2-oxo PCE from its positional isomer, fluorexetamine (B10827374) (FXE), highlights the need for advanced chromatographic techniques. soft-tox.org Research into novel stationary phases and mobile phase compositions for liquid chromatography could enhance the separation of these and other related arylcyclohexylamine isomers. The development of chiral separation methods is another critical frontier, as the pharmacological and toxicological properties of enantiomers of arylcyclohexylamines can differ significantly.

Key Future Research Areas in Analytical Techniques:

| Research Area | Objective | Potential Impact |

| Validated HRMS Methods | Develop and validate sensitive and specific HRMS assays for 2-fluoro-2-oxo PCE and its metabolites in various biological matrices. | Improved accuracy in forensic and clinical toxicology; better understanding of pharmacokinetics. |

| Isomer Differentiation | Optimize chromatographic techniques (e.g., LC with novel stationary phases) for the baseline separation of 2-fluoro-2-oxo PCE and its isomers. | Unambiguous identification in seized materials and biological samples, preventing misidentification. |

| Chiral Separation | Develop and apply enantioselective analytical methods to separate and quantify the individual enantiomers of 2-fluoro-2-oxo PCE. | Elucidation of stereospecific pharmacology and toxicology. |

| Metabolite Identification | Utilize HRMS and other advanced techniques to comprehensively identify and structurally elucidate the phase I and phase II metabolites of 2-fluoro-2-oxo PCE in vitro and in vivo. | Provides targets for biomonitoring and a better understanding of the compound's biotransformation and potential for drug-drug interactions. |

Elucidation of Novel Molecular Targets

The pharmacological effects of 2-fluoro-2-oxo PCE are presumed to be primarily mediated through its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines like ketamine and phencyclidine (PCP). cfsre.orgmdpi.comnih.govnih.gov However, the diverse pharmacological profiles within the arylcyclohexylamine class suggest that other molecular targets are likely involved. taylorandfrancis.com

Future research should extend beyond the NMDA receptor to investigate the binding affinity and functional activity of 2-fluoro-2-oxo PCE at a broader range of central nervous system receptors. This includes, but is not limited to, dopamine (B1211576), serotonin (B10506), and opioid receptors, as well as sigma receptors, which are known to be modulated by other arylcyclohexylamines. A comprehensive receptor screening profile will be instrumental in explaining the specific nuances of its psychoactive effects.